molecular formula C11H22N2O B13247831 N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide

N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide

Cat. No.: B13247831
M. Wt: 198.31 g/mol
InChI Key: IBYHLGLQZQRHKL-UHFFFAOYSA-N
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Description

N-{2-[(Pentan-3-yl)amino]ethyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a cyclopropane ring directly bonded to a carboxamide group. The amide nitrogen is further substituted with a 2-[(pentan-3-yl)amino]ethyl chain, introducing a branched alkylamine moiety (pentan-3-yl group).

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

N-[2-(pentan-3-ylamino)ethyl]cyclopropanecarboxamide

InChI

InChI=1S/C11H22N2O/c1-3-10(4-2)12-7-8-13-11(14)9-5-6-9/h9-10,12H,3-8H2,1-2H3,(H,13,14)

InChI Key

IBYHLGLQZQRHKL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)NCCNC(=O)C1CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with 2-[(pentan-3-yl)amino]ethanol. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The process may involve the following steps:

  • Activation of cyclopropanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
  • Addition of 2-[(pentan-3-yl)amino]ethanol to the activated acid.
  • Purification of the resulting product through recrystallization or chromatography.

Industrial Production Methods

While the compound is mainly used for research, industrial-scale production would follow similar synthetic routes with optimizations for yield and purity. Large-scale synthesis would involve automated reactors and continuous flow processes to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amide group can participate in nucleophilic substitution reactions, where the amine or carboxamide moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring and amide group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound belongs to a broader class of cyclopropanecarboxamides, where variations in the amine substituent significantly influence properties and activity. Key analogs include:

Compound Name Substituent on Amine Moiety Key Structural Features References
N-[2-(1H-Indol-3-yl)ethyl]cyclopropanecarboxamide 2-(Indol-3-yl)ethyl Aromatic indole group enhances π-π interactions
N-(1-Ethyl-1,4-diphenylbut-3-enyl)cyclopropanecarboxamide 1-Ethyl-1,4-diphenylbut-3-enyl Bulky diphenyl and alkenyl groups increase steric hindrance
1-[1-(Hydroxyimino)ethyl]-N-(2-methoxyphenyl)cyclopropanecarboxamide 2-Methoxyphenyl and hydroxyiminoethyl Polar methoxy and oxime groups enhance solubility
N-{2-[(Pentan-3-yl)amino]ethyl}cyclopropanecarboxamide (Target) Pentan-3-ylaminoethyl Branched alkyl chain balances lipophilicity and flexibility

Key Observations :

  • Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., indole or methoxyphenyl) exhibit higher polar surface areas, influencing solubility and target binding (e.g., serotonin receptors for indole derivatives) . In contrast, the target’s pentan-3-yl group provides moderate lipophilicity (predicted LogD ~2.5–3.0), favoring membrane permeability .
  • Steric Effects : Bulky substituents like diphenylbutenyl () may hinder metabolic degradation but reduce bioavailability due to poor solubility .
  • Hydrogen Bonding: Methoxy and hydroxyimino groups () introduce H-bond acceptors/donors, enhancing interactions with biological targets .

Physicochemical Properties

Calculated properties for selected analogs (derived from and structural predictions):

Property Target Compound N-[2-(Indol-3-yl)ethyl] Analog N-(Diphenylbutenyl) Analog
Molecular Weight ~228.3 g/mol 228.29 g/mol ~393.9 g/mol
H-Bond Donors/Acceptors 2/3 2/3 1/3
Predicted LogD (pH 5.5) ~2.8 ~3.2 ~5.1
Polar Surface Area ~50 Ų ~55 Ų ~35 Ų

Analysis :

  • The target compound’s LogD is intermediate, suggesting balanced solubility and permeability.

Biological Activity

N-{2-[(pentan-3-yl)amino]ethyl}cyclopropanecarboxamide is a synthetic compound with significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₁H₂₂N₂O
Molecular Weight 198.31 g/mol
IUPAC Name N-[2-(pentan-3-ylamino)ethyl]cyclopropanecarboxamide
CAS Number 1600089-73-3
InChI Key IBYHLGLQZQRHKL-UHFFFAOYSA-N

The unique cyclopropane ring and amide functional group contribute to its biological activity by influencing its interaction with biological macromolecules.

This compound is believed to exert its biological effects through specific interactions with enzymes and receptors. The amide group can participate in hydrogen bonding, while the cyclopropane moiety may enhance binding affinity due to its rigid structure. This compound has been studied for its potential as a modulator of various biological pathways, particularly in the context of drug development.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial activity of this compound. Research indicates that compounds with similar structures can inhibit key enzymes in microbial pathways, particularly those involved in cell wall biosynthesis. The MEP (methylerythritol phosphate) pathway, which is essential for the survival of many pathogenic organisms, has been identified as a target for this compound.

Case Studies

  • Inhibition of MEP Pathway Enzymes : A study demonstrated that derivatives of cyclopropanecarboxamide could inhibit 1-deoxy-D-xylulose 5-phosphate synthase (DXPS), a key enzyme in the MEP pathway. This inhibition was shown to disrupt the growth of Plasmodium species, suggesting potential applications in malaria treatment .
  • Receptor Binding Studies : Investigations into the binding affinity of this compound to opioid receptors have shown that modifications in the alkyl chain length can significantly alter receptor interactions, impacting analgesic efficacy .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-{2-[(pentan-2-yl)amino]ethyl}cyclopropanecarboxamideSimilar amine and cyclopropane structureModerate antimicrobial effects
2-[(pentan-3-yl)amino]ethan-1-olLacks cyclopropane ringLower receptor binding affinity

The presence of the cyclopropane ring in this compound enhances its biological activity compared to its analogs.

Safety and Toxicology

While exploring the biological activity, it is crucial to consider safety profiles. The compound has been classified under various hazard categories, including skin and eye irritation. Handling precautions are necessary to mitigate exposure risks during laboratory research .

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